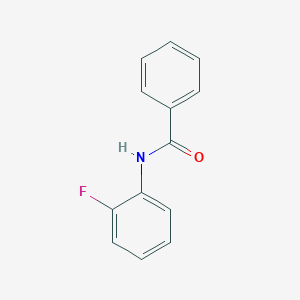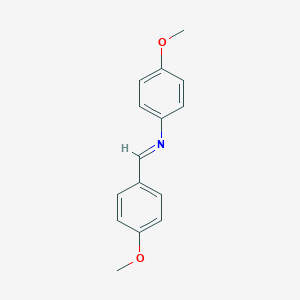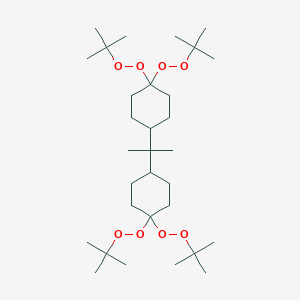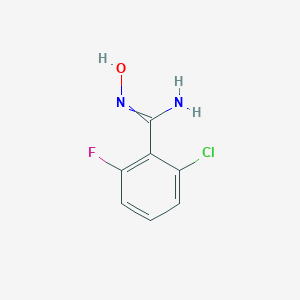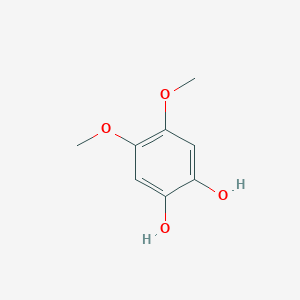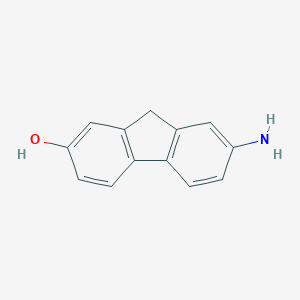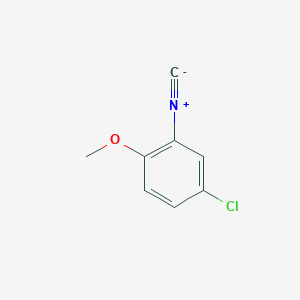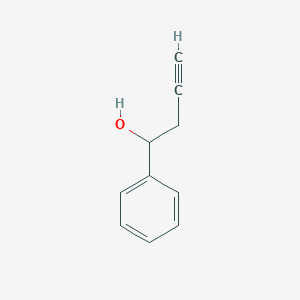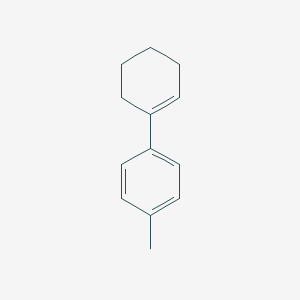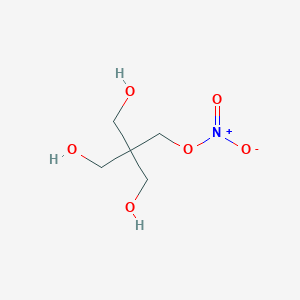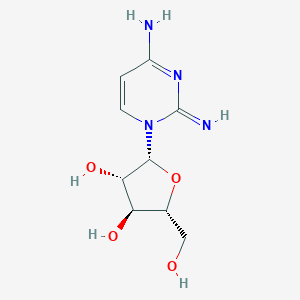
Araaipy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Araaipy is a natural compound that has been studied extensively for its potential applications in scientific research. This compound is derived from the roots of the plant Aralia elata, which is native to East Asia. Araaipy has been shown to have a range of effects on the body, including anti-inflammatory, antioxidant, and anti-tumor properties. In
Mécanisme D'action
The mechanism of action of Araaipy is not fully understood, but it is believed to work through a variety of pathways. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases. It also has antioxidant properties, which help to protect cells from oxidative damage. Additionally, Araaipy has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Araaipy has a range of biochemical and physiological effects on the body. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. It also has antioxidant properties, which help to protect cells from oxidative damage. Additionally, Araaipy has been shown to induce apoptosis in cancer cells, which can help to slow or stop the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Araaipy in lab experiments is that it is a natural compound, which makes it less likely to have negative side effects. Additionally, it has been studied extensively and has been shown to have a range of effects on the body, making it a versatile compound for scientific research. However, one limitation of using Araaipy in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Orientations Futures
There are many future directions for research on Araaipy. One area of interest is its potential applications in cancer research. It has been shown to have anti-tumor properties, and further research could help to elucidate its mechanism of action and potential use in cancer treatment. Additionally, Araaipy has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Further research could help to determine its efficacy and safety in these applications.
Méthodes De Synthèse
Araaipy is synthesized from the roots of the Aralia elata plant. The roots are harvested and processed to extract the compound, which is then purified and isolated. The synthesis method is relatively simple and can be performed using standard laboratory techniques.
Applications De Recherche Scientifique
Araaipy has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, which make it useful for studying inflammatory diseases such as arthritis. It also has antioxidant properties, which make it useful for studying oxidative stress and its role in disease development. Additionally, Araaipy has been shown to have anti-tumor properties, making it a potential candidate for cancer research.
Propriétés
Numéro CAS |
10212-22-3 |
|---|---|
Nom du produit |
Araaipy |
Formule moléculaire |
C9H14N4O4 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-2-(4-amino-2-iminopyrimidin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C9H14N4O4/c10-5-1-2-13(9(11)12-5)8-7(16)6(15)4(3-14)17-8/h1-2,4,6-8,14-16H,3H2,(H3,10,11,12)/t4-,6-,7+,8-/m1/s1 |
Clé InChI |
VLYWDCQADIEIBA-CCXZUQQUSA-N |
SMILES isomérique |
C1=CN(C(=N)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |
SMILES |
C1=CN(C(=N)N=C1N)C2C(C(C(O2)CO)O)O |
SMILES canonique |
C1=CN(C(=N)N=C1N)C2C(C(C(O2)CO)O)O |
Synonymes |
1 beta-D-arabinofuranosyl-2-amino-1,4(2H)-iminopyrimidine ara-AIPy araAIPy araAIPy hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



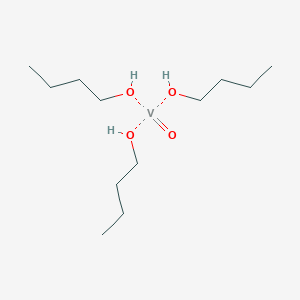
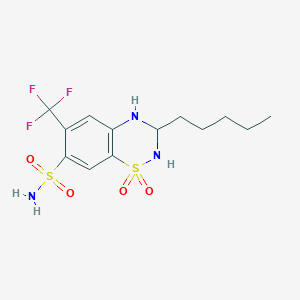
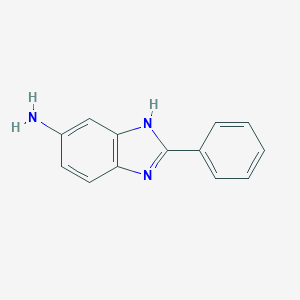
![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)
